4,5-dichloroindole-3-carboxylic acid chemical properties
4,5-dichloroindole-3-carboxylic acid chemical properties
An In-Depth Technical Guide to 4,5-Dichloroindole-3-Carboxylic Acid: Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
In the landscape of modern medicinal chemistry, the functionalization of the indole ring remains a cornerstone of drug discovery. Among the myriad of substituted indoles, 4,5-dichloro-1H-indole-3-carboxylic acid (CAS 2090572-71-5) has emerged as a highly privileged scaffold[][2]. This whitepaper provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, self-validating synthetic protocols, and its precise mechanistic role in target engagement—specifically in the development of kinase activators and antiviral agents[3][4].
As a Senior Application Scientist, my objective is to move beyond basic structural descriptions and elucidate the causality behind its chemical behavior and its utility as a versatile building block.
Part 1: Physicochemical Properties & Structural Causality
The substitution pattern of 4,5-dichloroindole-3-carboxylic acid imparts unique electronic and steric properties that dictate its behavior in both synthetic workflows and biological systems.
Structural Causality:
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Steric Vectoring (C4-Chlorine): The chlorine atom at the C4 position exerts significant steric hindrance on the adjacent C3-carboxylic acid group. This forces the carboxylate out of coplanarity with the indole core. This non-planar conformation is highly advantageous in drug design, as it disrupts crystal lattice energy, thereby significantly improving the thermodynamic solubility of the molecule compared to its planar, non-halogenated counterparts[3].
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Lipophilic Shielding (C5-Chlorine): The C5-chlorine enhances the overall lipophilicity of the scaffold, allowing the indole core to anchor deeply into buried hydrophobic pockets of target proteins[3].
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Electronic Effects: The dual electron-withdrawing nature of the halogens lowers the pKa of the indole NH and the carboxylic acid, influencing its passive membrane permeability and ionization state at physiological pH[3].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 4,5-dichloro-1H-indole-3-carboxylic acid |
| CAS Registry Number | 2090572-71-5[][5] |
| Precursor CAS Number | 122509-73-3 (4,5-dichloro-1H-indole) |
| Molecular Formula | C9H5Cl2NO2[6] |
| Molecular Weight | 230.05 g/mol [6][7] |
| Hydrogen Bond Donors | 2 (Indole NH, Carboxylic OH) |
| Hydrogen Bond Acceptors | 2 (Carboxylic C=O, OH) |
| Appearance | Solid crystalline powder |
Part 2: Self-Validating Synthetic Methodologies
Direct carboxylation of the indole core is thermodynamically unfavorable. Therefore, synthesis relies on electrophilic aromatic substitution at the highly nucleophilic C3 position, followed by functional group interconversion[8][9]. Below are two robust, field-proven protocols for synthesizing 4,5-dichloroindole-3-carboxylic acid from 4,5-dichloroindole.
Protocol A: Trichloroacetyl Chloride Acylation & Haloform Cleavage
This route is highly preferred for its scalability and the stability of its intermediates[3][8].
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Mechanistic Rationale: Trichloroacetyl chloride, activated by a base (pyridine) or a Lewis acid, forms a highly electrophilic acylium species. The resulting 3-trichloroacetyl intermediate features a highly polarized carbonyl carbon due to the strong inductive (-I) effect of the -CCl3 group. This polarization makes the carbonyl exceptionally susceptible to nucleophilic attack by hydroxide, triggering a haloform-type C-C bond cleavage to yield the target carboxylic acid[8][9].
Step-by-Step Workflow:
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Acylation: Suspend 4,5-dichloro-1H-indole (1.0 equiv) in anhydrous THF at 0 °C under inert atmosphere. Add pyridine (1.3 equiv)[10].
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Electrophilic Addition: Dropwise add a solution of trichloroacetyl chloride (1.3 equiv) in THF over 1 hour. Validation: The reaction mixture will transition from clear to a yellow/orange suspension. Stir overnight at room temperature[10].
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Intermediate Isolation: Quench with 1 M HCl, extract with ethyl acetate, dry over Na2SO4, and concentrate. Validation: TLC (UV active) will show a distinct Rf shift to a less polar spot representing the 3-trichloroacetyl intermediate[8][10].
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Haloform Cleavage: Dissolve the crude intermediate in methanol. Add KOH (aqueous, 3.0 equiv) and heat to reflux for 5 hours[10].
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Acidification & Precipitation: Cool to room temperature, concentrate under vacuum to remove methanol, and acidify the aqueous layer with concentrated HCl to pH ~2. Validation: The target 4,5-dichloroindole-3-carboxylic acid will precipitate as a solid. Filter and recrystallize[10].
Protocol B: Vilsmeier-Haack Formylation & Pinnick Oxidation
This alternative route avoids highly reactive acyl chlorides and instead utilizes a mild oxidation strategy[3][11].
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Mechanistic Rationale: POCl3 and DMF react to form the Vilsmeier reagent (chloromethyleneiminium ion), which selectively formylates the C3 position[11][12]. To convert the resulting aldehyde to the carboxylic acid without oxidatively cleaving the electron-rich pyrrole ring, a mild Pinnick oxidation (NaClO2) or Oxone is employed[3][11].
Step-by-Step Workflow:
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Vilsmeier Reagent Formation: Cool DMF to 0 °C. Dropwise add POCl3 (1.5 equiv) and stir for 30 minutes until the complex forms[11][12].
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Formylation: Slowly add a solution of 4,5-dichloroindole in DMF. Allow to warm to room temperature and stir until completion. Quench with ice water and basify with saturated NaHCO3 to precipitate 4,5-dichloro-1H-indole-3-carbaldehyde[11][12].
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Mild Oxidation: Dissolve the aldehyde intermediate in a mixture of THF/water. Add sulfamic acid (to scavenge hypochlorite) followed by sodium chlorite (NaClO2). Stir at room temperature[3].
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Isolation: Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the pure carboxylic acid[3].
Caption: Divergent synthetic workflows for 4,5-dichloroindole-3-carboxylic acid.
Part 3: Pharmacological Applications & Target Engagement
The 4,5-dichloroindole-3-carboxylic acid scaffold is not merely a passive structural element; it actively dictates target engagement in several critical therapeutic areas.
Direct Activation of AMPK (Metabolic Disease)
Halogenated indole-3-carboxylic acids are foundational in the design of direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK), such as the clinical candidate PF-06409577[3].
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Binding Logic: The C3-carboxylic acid is solvent-exposed and perfectly poised to form a critical salt bridge with Lys29 and Lys31 of the AMPK α-subunit[3]. Simultaneously, the indole nitrogen donates a hydrogen bond to Asp88, while the halogenated core participates in a stacked cation-π interaction with Arg83 of the β-subunit[3]. The 4,5-dichloro substitution ensures the molecule remains locked in the optimal geometry for this complex multipoint binding.
Flavivirus NS2B-NS3 Protease Inhibition (Antivirals)
Derivatives of this acid (specifically indole-3-carboxamides) have shown potent inhibitory activity against Zika and Dengue virus proteases[4].
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Binding Logic: The C3-carbonyl acts as a critical hydrogen bond acceptor within the active site. Halogenation at the 4- and 5-positions significantly increases the residence time of the inhibitor by anchoring the indole core into the hydrophobic S2/S3 pockets of the viral protease[4].
Caption: Pharmacophore mapping and target engagement logic for AMPK activation.
Part 4: Analytical Characterization Standards
To ensure the integrity of the synthesized 4,5-dichloroindole-3-carboxylic acid, the following spectroscopic markers must be validated:
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1H NMR (DMSO-d6): Look for the disappearance of the C3-H proton (which appears around 6.5 ppm in the starting material). The indole NH will appear as a broad singlet far downfield (~12.0 ppm), and the C2-H will appear as a sharp singlet or fine doublet around 8.1-8.3 ppm[10]. The C6 and C7 protons will present as an AB quartet or two distinct doublets in the aromatic region.
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13C NMR: The defining feature is the appearance of the carboxylic acid carbonyl carbon at approximately 165-167 ppm[10].
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Mass Spectrometry (ESI-MS): The presence of two chlorine atoms will yield a highly characteristic isotopic pattern in the molecular ion cluster (M, M+2, M+4 in a 9:6:1 intensity ratio) due to the natural abundance of 35Cl and 37Cl isotopes[10].
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- 7. 2090572-71-5,4,5-Dichloroindole-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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